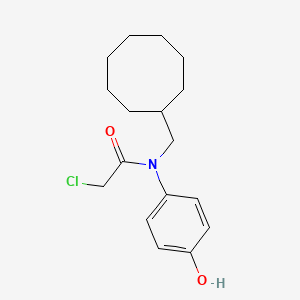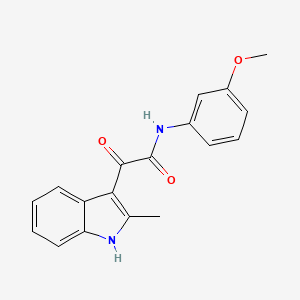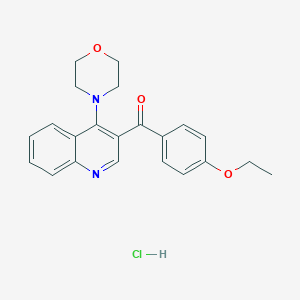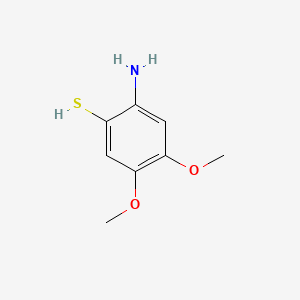
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide is not well understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. This compound may also act on the central nervous system to reduce pain perception.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide has been shown to have several biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide in laboratory experiments is its potent analgesic and anti-inflammatory properties. This compound can be used to study the mechanisms of pain and inflammation and to develop new therapies for these conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide. One of the directions is to investigate the mechanism of action of this compound in more detail to understand how it exerts its analgesic and anti-inflammatory effects. Another direction is to explore the potential of this compound for the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, more research is needed to determine the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide has been reported in the literature using different methods. One of the methods involves the reaction of cyclooctylmethylamine with 4-hydroxybenzyl chloride in the presence of sodium carbonate and acetonitrile. The resulting product is then treated with chloroacetyl chloride in the presence of triethylamine to obtain the desired compound. Another method involves the reaction of 4-hydroxybenzylamine with cyclooctylmethyl chloroformate in the presence of triethylamine and chloroacetyl chloride.
Applications De Recherche Scientifique
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been shown to possess potent analgesic and anti-inflammatory properties. This compound has been tested in animal models of pain and inflammation, and it has been found to be effective in reducing pain and inflammation.
Propriétés
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c18-12-17(21)19(15-8-10-16(20)11-9-15)13-14-6-4-2-1-3-5-7-14/h8-11,14,20H,1-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPVABLVKDEYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN(C2=CC=C(C=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416931 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)



![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)



![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2775596.png)
